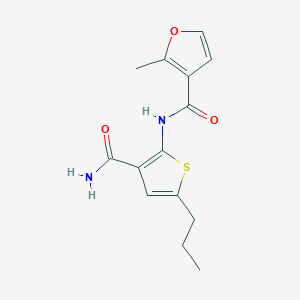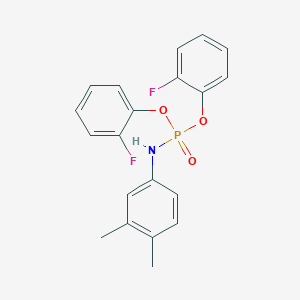![molecular formula C18H21N3O B1227172 N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide](/img/structure/B1227172.png)
N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide is a member of carbazoles.
Scientific Research Applications
Synthesis and Chemical Applications
- Novel Synthetic Approaches : A novel synthesis method for pyrazole-4-carboxamides involves the reaction of N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazine hydrate or monosubstituted hydrazines, offering advantages over other methods for constructing such ring systems (Jachak et al., 2010).
- Development of Indole-Based Inhibitors : Focused library development of indole-based inhibitors, crucial for dynamin GTPase inhibition, identified the tertiary dimethylamino-propyl moiety as essential. Notably, one compound, exhibiting significant potency against dynamin I and II, was developed (Gordon et al., 2013).
- Microwave-Assisted Synthesis : Microwave-assisted techniques have been employed to prepare substituted carbazole-9-acetic/propionic acids, indicating the effectiveness and efficiency of such methods in organic synthesis (Wenjian et al., 2000).
Biological and Pharmacological Applications
- Antitumor Activity : Certain carboxamide derivatives, including N-[2-(dimethylamino)ethyl]carboxamides, have been evaluated for cytotoxic activity against various cancer cell lines, demonstrating potent effects with IC50 values less than 10 nM in some cases (Deady et al., 2003).
- Antimicrobial and Antioxidant Activities : The synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide demonstrated promising antimicrobial and antioxidant activities, highlighting the biological relevance of these compounds (Sindhe et al., 2016).
- Antituberculosis Agents : Imidazo[1,2-a]pyridine carboxamides, including those bearing an N-(2-phenoxyethyl) moiety, have shown excellent activity against drug-resistant strains of Mycobacterium tuberculosis, marking a significant advance in anti-TB therapy (Wu et al., 2016).
Other Applications
- Corrosion Inhibition : Benzothiazole derivatives containing a dimethylamino-propyl moiety have been synthesized for studying their corrosion inhibiting effects against steel in acidic solutions, demonstrating high inhibition efficiencies (Hu et al., 2016).
- Optical Applications : N-ethylcarbazole derivatives synthesized for non-linear optical properties, including those with dimethylamino groups, have shown promise in this field, indicating potential for use in various optical applications (Nesterov et al., 2002).
properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide |
InChI |
InChI=1S/C18H21N3O/c1-21(2)11-5-10-19-18(22)13-8-9-17-15(12-13)14-6-3-4-7-16(14)20-17/h3-4,6-9,12,20H,5,10-11H2,1-2H3,(H,19,22) |
InChI Key |
MDEDEXBBJJVJHL-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1227091.png)
![3-chloro-5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B1227092.png)
![Benzoic acid [3,4-dihydroxy-5-(5-methyl-2,4-dioxo-1-pyrimidinyl)-2-oxolanyl]methyl ester](/img/structure/B1227093.png)
![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea](/img/structure/B1227094.png)
![N-(2-furanylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227095.png)
![1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1227096.png)

![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B1227101.png)
![(2,6-Difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone](/img/structure/B1227103.png)

![2-phenyl-N-[4-[(2-phenylacetyl)amino]butyl]acetamide](/img/structure/B1227110.png)

![1-(2-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-oxo-2-(4-sulfamoylanilino)ethyl] ester](/img/structure/B1227114.png)
![5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227116.png)